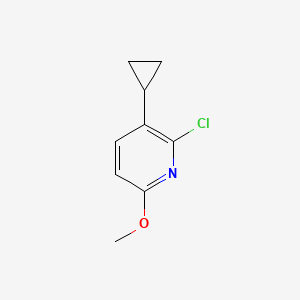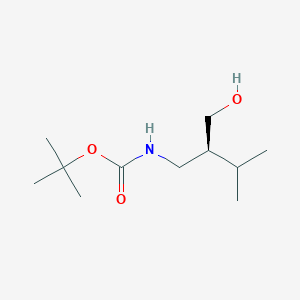
tert-Butyl (S)-(2-(hydroxymethyl)-3-methylbutyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (S)-(2-(hydroxymethyl)-3-methylbutyl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound is notable for its use in various chemical reactions and its applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-(2-(hydroxymethyl)-3-methylbutyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alcohol or amine. One common method is the reaction of tert-butyl carbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Industrial Production Methods: Industrial production of this compound often involves the use of flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions can be performed using agents such as LiAlH4 or NaBH4.
Substitution: Substitution reactions often involve nucleophiles like RLi or RMgX.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4
Reduction: LiAlH4, NaBH4
Substitution: RLi, RMgX
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl (S)-(2-(hydroxymethyl)-3-methylbutyl)carbamate is used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles . It is also employed in palladium-catalyzed reactions .
Biology and Medicine: In biological research, this compound is used as a protecting group for amines in peptide synthesis . It helps in the selective protection and deprotection of functional groups during multi-step synthesis processes.
Industry: Industrially, this compound is used in the production of various pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of tert-Butyl (S)-(2-(hydroxymethyl)-3-methylbutyl)carbamate involves its role as a protecting group. It can be installed and removed under relatively mild conditions. The Boc group can be removed with strong acid (trifluoroacetic acid) or heat . The resonance stabilization puts a partial positive charge on the oxygen bonded to the tert-butyl group, facilitating its cleavage .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl carbamate
- tert-Butyl (4-bromobenzyl)carbamate
- tert-Butyl (2-aminophenyl)carbamate
Comparison: tert-Butyl (S)-(2-(hydroxymethyl)-3-methylbutyl)carbamate is unique due to its specific structure and the presence of the hydroxymethyl and methylbutyl groups. These groups provide distinct reactivity and selectivity in chemical reactions compared to other similar compounds like tert-Butyl carbamate and tert-Butyl (4-bromobenzyl)carbamate .
Eigenschaften
Molekularformel |
C11H23NO3 |
|---|---|
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-2-(hydroxymethyl)-3-methylbutyl]carbamate |
InChI |
InChI=1S/C11H23NO3/c1-8(2)9(7-13)6-12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t9-/m0/s1 |
InChI-Schlüssel |
CBKJDZORBWJUEV-VIFPVBQESA-N |
Isomerische SMILES |
CC(C)[C@@H](CNC(=O)OC(C)(C)C)CO |
Kanonische SMILES |
CC(C)C(CNC(=O)OC(C)(C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



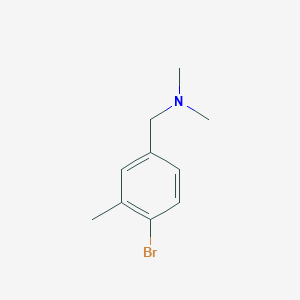
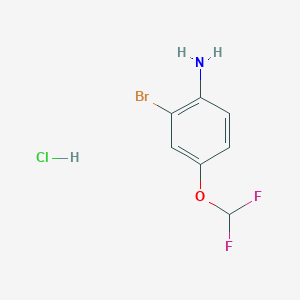
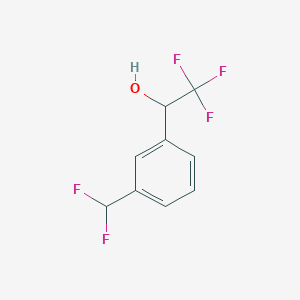
![1,6-Diazaspiro[3.3]heptan-2-one](/img/structure/B12966064.png)
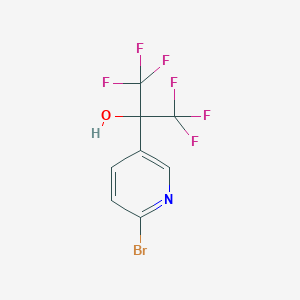
![1,5-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B12966076.png)

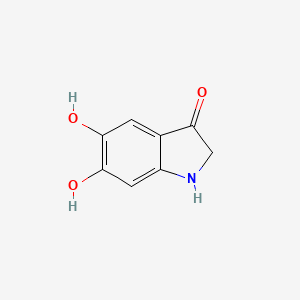
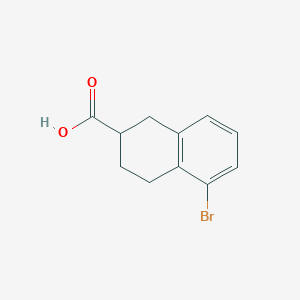
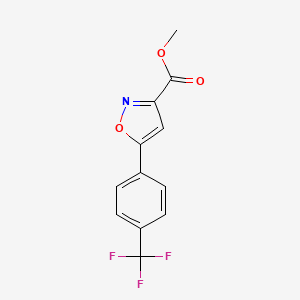

![2-Amino-7-(methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12966111.png)
